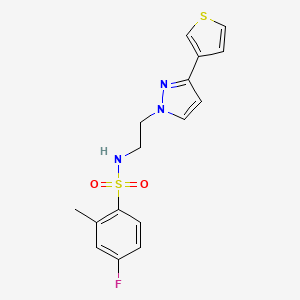

4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

This compound belongs to the benzenesulfonamide class, featuring a fluorine atom at the 4-position and a methyl group at the 2-position of the benzene ring. The sulfonamide nitrogen is linked to a 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl group, introducing a heterocyclic pyrazole-thiophene moiety. This structural combination is designed to enhance binding affinity to biological targets, particularly in therapeutic applications such as enzyme inhibition or receptor modulation .

The pyrazole-thiophene substituent likely contributes to π-π stacking interactions and hydrogen bonding, while the fluorine atom enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S2/c1-12-10-14(17)2-3-16(12)24(21,22)18-6-8-20-7-4-15(19-20)13-5-9-23-11-13/h2-5,7,9-11,18H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFGOODQAREJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Formation: : The synthesis starts with the sulfonation of 4-fluoro-2-methylbenzenamine with chlorosulfonic acid, leading to 4-fluoro-2-methylbenzenesulfonamide.

Pyrazole Introduction: : The intermediate product reacts with 2-bromoethyl thiophene to form the pyrazole derivative through nucleophilic substitution.

Final Coupling: : The final step involves a coupling reaction between the pyrazole derivative and the sulfonamide intermediate under specific conditions, often catalyzed by a base like potassium carbonate.

Industrial Production Methods

Industrial-scale production may involve streamlined processes incorporating continuous flow techniques to optimize yield and reduce reaction times. Utilization of automated reactors can ensure consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : It can undergo oxidative processes, particularly at the thiophene ring, resulting in sulfoxide or sulfone derivatives.

Reduction: : The nitro group, if present, can be reduced to an amine under hydrogenation conditions.

Substitution: : Electrophilic and nucleophilic aromatic substitution reactions can occur at the benzene ring, especially at the position para to the sulfonamide group.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or hydrogen peroxide as oxidizing agents.

Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: : Use of alkyl halides and strong bases like sodium hydride for nucleophilic substitution.

Major Products Formed from These Reactions

Oxidative Products: : Sulfoxides or sulfones.

Reductive Products: : Corresponding amines.

Substitution Products: : Various substituted aromatic compounds.

Scientific Research Applications

4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is utilized in:

Chemistry: : As a precursor in the synthesis of more complex molecules.

Biology: : Investigated for its role as an enzyme inhibitor.

Medicine: : Potential therapeutic applications in the treatment of inflammatory diseases.

Industry: : Component in the development of specialty polymers and dyes.

Mechanism of Action

The compound's effects are primarily due to its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, enabling it to bind to active sites and inhibit enzymatic activity. Additionally, the pyrazole ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

- Structure : The pyrazole ring is substituted with a 4-chlorophenyl group instead of thiophen-3-yl.

- Lipophilicity: The chloro group increases logP, which may enhance membrane permeability but reduce aqueous solubility.

- Relevance : This compound has been studied for its antibacterial activity, suggesting that pyrazole substituents significantly influence bioactivity .

Compound B : 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

- Structure : Contains a trifluoromethyl (-CF₃) group on the pyrazole and a 3-methylphenyl substituent.

- Key Differences :

- Steric and Electronic Effects : The -CF₃ group introduces steric bulk and strong electron-withdrawing effects, which may hinder binding in certain targets.

- Thermodynamic Stability : The trifluoromethyl group enhances metabolic stability compared to the thiophene moiety.

- Data : Reported melting point (MP) of 175–178°C and mass spectrometry (MS) data (m/z 589.1 [M+1]⁺) indicate distinct physicochemical properties .

Variations in the Sulfonamide Substituent

Compound C : N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide

- Structure : Replaces the benzenesulfonamide group with a benzamide and introduces a piperazine-ethoxyethyl chain.

- Flexibility: The piperazine-ethoxyethyl chain introduces conformational rigidity, which may limit interaction with flexible binding pockets.

- Synthesis : Purified via reverse-phase chromatography (32% yield), highlighting synthetic challenges compared to the target compound’s straightforward sulfonamide linkage .

Thiophene-Containing Analogs

Compound D : 2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole

- Structure : Shares the thiophen-3-yl group but incorporates an imidazole ring instead of pyrazole.

- Key Differences :

- Aromatic Interactions : The imidazole’s basic nitrogen may engage in different ionic interactions compared to pyrazole.

- Nitro Group : The nitro substituent introduces redox activity, which could lead to off-target effects.

- Application : Evaluated for antibacterial activity, demonstrating the importance of thiophene in modulating biological effects .

Data Table: Structural and Physicochemical Comparison

Research Implications

- Electronic Effects : Thiophene’s electron-rich nature may enhance binding to targets requiring π-π interactions, whereas chloro or -CF₃ groups favor hydrophobic pockets.

- Synthetic Accessibility : Sulfonamide derivatives (e.g., Target Compound, Compound A) are often synthesized in higher yields than benzamide analogs (e.g., Compound C) due to established sulfonylation protocols .

- Biological Performance : The thiophene-pyrazole combination in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity, making it a promising candidate for further pharmacological studies.

Biological Activity

4-Fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, data tables, and case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by a sulfonyl group attached to an amine. Its structure includes:

- Fluorine atom at the para position of the aromatic ring.

- Methyl group at the ortho position.

- Thiophenyl and pyrazole moieties , contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (M. tuberculosis) and other pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 5.5 | M. tuberculosis H37Rv |

| Compound B | 11 | MDR M. tuberculosis |

| 4-Fluoro... | TBD | TBD |

Anti-inflammatory Properties

The compound's potential anti-inflammatory activity has been suggested by studies on related pyrazole derivatives. These compounds often inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| Pyrazole A | 60.56 | Yes | Yes |

| Pyrazole B | 57.24 | Yes | Yes |

| 4-Fluoro... | TBD | TBD | TBD |

Case Studies and Research Findings

- Study on Antitubercular Activity : A study demonstrated that certain sulfonamide derivatives exhibited promising anti-TB activity against both H37Rv and multidrug-resistant strains at concentrations as low as 5.5 μg/mL . This suggests that the introduction of fluorine and thiophene may enhance the efficacy of sulfonamide compounds.

- Inflammation Model Testing : In vivo models showed that similar compounds significantly reduced edema in mice, indicating their potential as anti-inflammatory agents . The selectivity for COX-2 over COX-1 suggests a favorable safety profile.

- Mechanistic Studies : Binding studies revealed that the compound interacts with key residues in target enzymes, potentially stabilizing the enzyme-inhibitor complex . This interaction is crucial for understanding how modifications in chemical structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.